5-Amino-2-chloro-4-fluorobenzaldehyde

Catalog No.
S15858126
CAS No.
M.F
C7H5ClFNO
M. Wt
173.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-chloro-4-fluorobenzaldehyde

Product Name

5-Amino-2-chloro-4-fluorobenzaldehyde

IUPAC Name

5-amino-2-chloro-4-fluorobenzaldehyde

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

InChI

InChI=1S/C7H5ClFNO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H,10H2

InChI Key

MGHFRTCUJXNQDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)F)Cl)C=O

5-Amino-2-chloro-4-fluorobenzaldehyde is an organic compound characterized by the presence of an amino group, a chlorine atom, and a fluorine atom on a benzaldehyde ring. Its molecular formula is C7H6ClFNC_7H_6ClFN, and it has a molecular weight of approximately 175.58 g/mol. The compound features a benzene ring with the following substituents:

  • An amino group (NH2-NH_2) at the 5-position.
  • A chlorine atom (Cl-Cl) at the 2-position.
  • A fluorine atom (F-F) at the 4-position.
    This unique arrangement of functional groups contributes to its potential reactivity and biological activity.

, including:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol, which may further react with various reagents.
  • Condensation Reactions: It can undergo condensation reactions with other carbonyl compounds or amines, forming imines or other derivatives.

The biological activity of 5-amino-2-chloro-4-fluorobenzaldehyde has been explored in various studies. It has shown potential as an intermediate in the synthesis of herbicides, particularly in the formation of compounds like saflufenacil, which is used for weed control in agriculture. The compound's structure contributes to its herbicidal properties, making it effective against certain plant species by inhibiting specific biochemical pathways.

Several synthesis methods have been reported for 5-amino-2-chloro-4-fluorobenzaldehyde:

  • Starting from 2-chloro-4-fluorotoluene:
    • Nitration: The compound can be synthesized by nitrating 2-chloro-4-fluorotoluene to introduce a nitro group, followed by reduction to yield the amino derivative.
    • Hydrolysis: Hydrolysis of intermediates can also lead to the formation of 5-amino derivatives.
  • Direct Amination:
    • Direct amination of 2-chloro-4-fluorobenzaldehyde using ammonia or amines under controlled conditions can yield the desired product.
  • Multi-step Synthesis:
    • A multi-step synthesis involving halogenation, hydrolysis, and subsequent amination has been documented, showcasing various reaction conditions and catalysts employed throughout the process .

5-Amino-2-chloro-4-fluorobenzaldehyde finds applications primarily in:

  • Agricultural Chemistry: As an intermediate in the synthesis of herbicides, particularly in formulations targeting specific weed species.
  • Pharmaceuticals: Potentially useful as a building block for pharmaceuticals due to its unique functional groups that can interact with biological targets.

Interaction studies involving 5-amino-2-chloro-4-fluorobenzaldehyde have focused on its reactivity with various nucleophiles and electrophiles. Additionally, its interactions with enzyme systems relevant to herbicide action have been investigated, providing insights into its mechanism of action as a herbicide. These studies often utilize spectroscopic techniques and kinetic analysis to elucidate reaction pathways and product formation.

Several compounds share structural similarities with 5-amino-2-chloro-4-fluorobenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-4-fluorobenzaldehydeChlorine and fluorine on benzaldehydePrecursor for various derivatives
5-Nitro-2-chloro-4-fluorobenzaldehydeNitro group instead of amino groupExhibits different reactivity patterns
SaflufenacilContains additional sulfamoyl groupSpecifically designed for herbicidal activity
5-Amino-3-chloro-4-fluorobenzaldehydeChlorine at different positionVaries in biological activity compared to target compound

These compounds demonstrate variations in functional groups that affect their reactivity and biological properties while maintaining similar core structures.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

173.0043696 g/mol

Monoisotopic Mass

173.0043696 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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